7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan

Lipophilicity XLogP Physicochemical Properties

7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan (CAS 108368-89-4) is a partially saturated heterocyclic organic compound belonging to the dibenzofuran class, characterized by a tricyclic fused ring system comprising two benzene rings and a furan ring, with a tetrahydro modification in the 1,2,3,4-positions and a single methyl substituent at position 7. The compound has a molecular formula of C13H14O and a molecular weight of 186.25 g/mol, with computed physicochemical properties including XLogP3 = 3.9, zero hydrogen bond donors, one hydrogen bond acceptor, zero rotatable bonds, and a topological polar surface area (TPSA) of 13.1 Ų.

Molecular Formula C13H14O
Molecular Weight 186.25 g/mol
CAS No. 108368-89-4
Cat. No. B12896150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan
CAS108368-89-4
Molecular FormulaC13H14O
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3=C(O2)CCCC3
InChIInChI=1S/C13H14O/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h6-8H,2-5H2,1H3
InChIKeyFCOBKELWQPGKCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan (CAS 108368-89-4): Core Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan (CAS 108368-89-4) is a partially saturated heterocyclic organic compound belonging to the dibenzofuran class, characterized by a tricyclic fused ring system comprising two benzene rings and a furan ring, with a tetrahydro modification in the 1,2,3,4-positions and a single methyl substituent at position 7 [1]. The compound has a molecular formula of C13H14O and a molecular weight of 186.25 g/mol, with computed physicochemical properties including XLogP3 = 3.9, zero hydrogen bond donors, one hydrogen bond acceptor, zero rotatable bonds, and a topological polar surface area (TPSA) of 13.1 Ų [1]. The combination of a rigid, planar tetrahydrodibenzofuran core with a discrete methyl substitution confers distinct molecular recognition, lipophilicity, and synthetic derivatization potential that cannot be replicated by unsubstituted or differently substituted analogs.

7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan (CAS 108368-89-4): Why Structural Analogs Are Not Readily Interchangeable


Within the tetrahydrodibenzofuran family, compounds differing only by substituent position, count, or nature exhibit substantial divergence in key physicochemical properties that govern synthetic utility and downstream performance. The methyl group at position 7 in the target compound imparts a computed XLogP3 value of 3.9, which represents a measurable increase in lipophilicity relative to the unsubstituted parent scaffold (estimated XLogP3 approximately 3.3–3.6), while preserving the scaffold's favorable topological polar surface area of 13.1 Ų [1]. This specific lipophilicity–polarity balance directly influences solubility, membrane permeability, and chromatographic behavior—critical parameters in both analytical and synthetic workflows. Generic substitution with a non-methylated analog, a 1-methyl positional isomer (CAS 61831-08-1) , or a 7-methoxy derivative (computed XLogP3 ≈ 3.3) would alter the compound's interaction with biological targets, chromatographic retention time, and synthetic compatibility, rendering direct replacement without revalidation of experimental conditions unfeasible [1].

7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan (CAS 108368-89-4): Comparative Physicochemical and Structural Evidence for Procurement Decisions


7-Methyl Substitution Elevates Lipophilicity (XLogP3) by 0.3–0.6 Units vs. Unsubstituted or Methoxy Tetrahydrodibenzofuran Analogs

The target compound possesses a computed XLogP3 value of 3.9 [1]. In contrast, the unsubstituted tetrahydrodibenzofuran scaffold has an estimated XLogP3 of approximately 3.3–3.6 based on related core structures, while the 8-methoxy analog exhibits a computed LogP of 3.32020 and the 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol analog has a reported logP of 3.607 . This 0.3–0.6 unit increase in XLogP3 conferred by the 7-methyl group represents a quantifiable enhancement of lipophilicity that can influence passive membrane permeability, protein binding, and chromatographic retention time.

Lipophilicity XLogP Physicochemical Properties Drug Design

Zero Rotatable Bonds and Minimal TPSA (13.1 Ų) Distinguish 7-Methyl Tetrahydrodibenzofuran as a Conformationally Rigid Scaffold with Favorable Membrane Permeability

The target compound has zero rotatable bonds and a topological polar surface area (TPSA) of 13.1 Ų [1]. In contrast, the 1-methyl positional isomer (CAS 61831-08-1) retains zero rotatable bonds, while more functionalized analogs such as 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol (one H-bond donor, TPSA ≈ 33 Ų) and 8-methoxy-1,2,3,4-tetrahydrodibenzo[b,d]furan (PSA 22.37 Ų) introduce additional polarity that may reduce passive membrane diffusion . The combination of high XLogP3 (3.9) and low TPSA (13.1 Ų) places this compound in a favorable region of CNS MPO and Lipinski's rule space.

Conformational Rigidity Topological Polar Surface Area TPSA Medicinal Chemistry

7-Methyl Substitution Provides a Distinct Synthetic Handle vs. 1-Methyl and Unsubstituted Tetrahydrodibenzofuran Isomers for Derivatization

The 7-methyl substituent is located on the aromatic ring of the dibenzofuran core, distinct from the 1-methyl positional isomer (CAS 61831-08-1) in which the methyl group resides on the saturated tetrahydro ring [1]. This positional difference dictates entirely different electronic environments, regioselective reactivity patterns, and subsequent derivatization pathways. The 7-methyl aromatic substitution leaves the saturated 1,2,3,4-positions available for functionalization via electrophilic or nucleophilic methods without steric interference, whereas the 1-methyl isomer introduces sp³ hybridization at the substitution site, altering the ring's conformational flexibility and reactivity.

Synthetic Handle Regioselectivity Derivatization Building Block

Molecular Weight of 186.25 g/mol Balances Lipophilicity with Synthetic Tractability vs. Larger tert-Butyl and Dimethyl Analogs

With a molecular weight of 186.25 g/mol [1], the target compound occupies an intermediate space between the unsubstituted tetrahydrodibenzofuran core (MW ≈ 172 g/mol) and bulkier analogs such as 8-(tert-butyl)-1,2,3,4-tetrahydrodibenzo[b,d]furan (estimated MW ≈ 228 g/mol) or 6,9-dimethyl-1,2,3,4-tetrahydrodibenzofuran (MW = 200.28 g/mol) . This MW falls within the fragment-like range (≤250 Da) recommended for fragment-based drug discovery (FBDD) while providing a measurable increase in lipophilicity and molecular complexity over the unsubstituted core.

Molecular Weight Fragment-Based Drug Discovery Lead-Likeness Synthetic Accessibility

7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan (CAS 108368-89-4): Evidence-Grounded Research and Industrial Applications


CNS-Targeted Medicinal Chemistry and Fragment-Based Drug Discovery

The combination of high XLogP3 (3.9), low TPSA (13.1 Ų), zero rotatable bonds, and zero H-bond donors positions this compound favorably for CNS drug discovery programs [1]. Its fragment-like molecular weight (186.25 g/mol) makes it suitable as a starting scaffold for fragment-based screening or hit-to-lead optimization, particularly for targets requiring blood-brain barrier penetration. The 7-methyl aromatic substitution provides a defined vector for SAR exploration without introducing conformational flexibility that could compromise binding entropy [1].

Synthetic Building Block for Complex Tetrahydrodibenzofuran-Derived Natural Product Analogs

As a core scaffold bearing the 1,2,3,4-tetrahydrodibenzo[b,d]furan framework, this compound serves as a synthetic precursor for more elaborate architectures, including spirooxindole-containing derivatives and morphine analogs [2][3]. The 7-methyl substitution on the aromatic ring preserves the saturated 1,2,3,4-positions for further functionalization without steric hindrance, enabling regioselective elaboration that would be compromised with the 1-methyl positional isomer .

Kinase Inhibitor Scaffold Development Based on Dibenzofuran Pharmacophore

Dibenzo[b,d]furan derivatives have been validated as potent dual inhibitors of Pim-1/2 and CLK1 kinases, with lead compounds demonstrating nanomolar IC50 values and micromolar anticancer potency in AML cell lines [4]. The 7-methyl tetrahydrodibenzofuran scaffold provides a conformationally rigid, lipophilic core suitable for further SAR exploration in kinase inhibitor programs, with the methyl group offering a defined point for structural modification without introducing hydrogen bond donors or acceptors that could alter selectivity profiles [1][4].

Analytical Reference Standard for Chromatographic Method Development and Purity Assessment

The compound's well-defined structure, single molecular formula (C13H14O), and monoisotopic mass of 186.104465066 Da make it suitable as an analytical reference standard for LC-MS, GC-MS, or HPLC method development, particularly for distinguishing positional isomers such as 1-methyl-1,2,3,4-tetrahydrodibenzofuran (CAS 61831-08-1) which shares identical molecular weight but differs in retention time due to altered lipophilicity and polarity [1]. The zero rotatable bonds and rigid structure ensure reproducible chromatographic behavior.

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